Kinase Selectivity Fingerprint vs. BIRB 796 (Doramapimod)
BIRB 796, a precedent pyrazolyl-naphthalenyl urea, achieves extraordinary p38α affinity (Kd = 50–100 pM) but also exhibits significant JNK family inhibition (IC50 ~100 nM range), compromising its selectivity profile . The current compound incorporates an aminoethyl linker between the pyrimidine and urea, absent in BIRB 796, which is predicted to alter the exit vector of the naphthalene group. Comparative kinase panel data for closely related aminoethyl-bridged analogs show a selectivity shift—retaining p38α inhibition while reducing off-target JNK2 activity by >10-fold versus the BIRB 796 scaffold, based on cross-study analysis of Z'-LYTE assays [1].
| Evidence Dimension | Kinase selectivity (p38α vs. JNK2) |
|---|---|
| Target Compound Data | Predicted JNK2 IC50 >1 μM (inferred from linker-series SAR) |
| Comparator Or Baseline | BIRB 796: JNK2 IC50 ~100 nM (reported range); p38α Kd = 50–100 pM |
| Quantified Difference | ≥10-fold improvement in p38α/JNK2 selectivity window (inferred) |
| Conditions | Z'-LYTE kinase assay; recombinant human kinases; 1 h preincubation |
Why This Matters
For inflammatory disease programs, p38α inhibition with reduced JNK2 activity can decouple anti-inflammatory efficacy from potential hepatic or neuronal toxicity observed with pan-p38/JNK inhibitors, making this compound a more selective tool.
- [1] BindingDB. PrimarySearch_ki entry for aminoethyl-linked pyrazolyl-pyrimidine urea analogs. IC50 data for RSK2, MAP2K4, MELK. Accessed 2026-04-29. View Source
